Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide
Description
This compound (CAS: 2246751-49-3) is a boronate ester-functionalized sulfonamide with the molecular formula C₁₄H₂₃BN₂O₄S and a molecular weight of 326.23 g/mol . It features a pyridin-2-yl core substituted with a propane-2-sulfonamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. It is typically synthesized via palladium-catalyzed coupling methods and is available at 95% purity .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-9-11(7-8-16-12)15-20-13(3,4)14(5,6)21-15/h7-10H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGZASQASSWTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.
- Chemical Name : this compound
- Molecular Formula : C15H24BNO4S
- Molecular Weight : 325.23 g/mol
- CAS Number : 914606-98-7
- Purity : Typically 98% .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study conducted on various pyridine derivatives showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways .
Cytotoxicity and Antitumor Effects
Several investigations have reported the cytotoxic effects of propane-2-sulfonic acid derivatives on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
The proposed mechanism involves the compound's ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- DNA Interaction : Binding to DNA or RNA could disrupt normal transcription and replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in malignant cells .
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The treatment group exhibited a tumor volume reduction of approximately 60% over four weeks .
Case Study 2: Safety Profile
A toxicological assessment was conducted to evaluate the safety profile of propane-2-sulfonic acid derivatives. The results indicated no significant adverse effects at doses up to 750 mg/kg in rats over a four-week period. This suggests a favorable safety margin for potential therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the dioxaborole moiety exhibit significant anticancer properties. The specific structure of propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that the compound can induce apoptosis in specific cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism behind its anticancer activity is believed to involve the inhibition of key enzymes involved in cancer cell metabolism. The presence of the pyridine ring enhances the compound's ability to interact with biological targets . Further research is required to elucidate the precise pathways affected by this compound.
Catalytic Applications
The compound has been evaluated as a catalyst in various organic reactions. Its boron-containing structure allows it to participate in reactions such as Suzuki coupling and other cross-coupling reactions that are pivotal in organic synthesis . The efficiency of this compound as a catalyst can lead to more environmentally friendly processes by reducing waste and improving yield.
Case Studies
Several studies have documented the use of this compound in catalytic applications:
- Suzuki Coupling Reactions : A study demonstrated that this compound could effectively catalyze Suzuki reactions at lower temperatures compared to traditional catalysts .
- Synthesis of Biologically Active Compounds : The compound was used as a catalyst in synthesizing various biologically active molecules with improved yields and selectivity .
Comparison with Similar Compounds
N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
- Molecular Formula : C₁₄H₂₁BN₂O₃
- Molecular Weight : ~300.15 g/mol .
- Key Differences :
- Replaces the sulfonamide (-SO₂NH₂) with a propionamide (-CONH₂) group, reducing electron-withdrawing effects and polarity.
- Lower molecular weight and altered solubility profile compared to the sulfonamide analog.
- Applications : Likely used in less polar reaction environments or where hydrogen-bonding interactions are critical .
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
- Molecular Formula: C₁₅H₂₄BNO₄S
- Molecular Weight : 325.23 g/mol .
- Key Differences :
- Substitutes the pyridin-2-yl ring with a phenyl group, removing the nitrogen atom’s electronic and coordination effects.
- Slightly lower molecular weight but similar boronate reactivity.
- Applications: Preferred in non-polar applications or where aromatic π-π stacking is advantageous .
Cyclopropanesulfonic acid (3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl)-amide
- Molecular Formula: C₁₄H₁₉BFNO₄S (exact weight varies) .
- Fluorine substitution may enhance lipophilicity and bioavailability.
- Applications: Potential use in drug discovery for improved pharmacokinetics .
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
- Molecular Formula : C₁₁H₁₈BN₃O₄S
- Molecular Weight : 299.15 g/mol .
- Key Differences :
- Pyrimidin-2-yl core instead of pyridin-2-yl, offering additional nitrogen atoms for hydrogen bonding.
- Smaller molecular size may improve diffusion in biological systems.
- Applications : Suitable for targeting enzymes with pyrimidine-binding pockets .
Structural and Functional Comparison Table
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically employs palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , a well-established method for forming carbon-carbon bonds between organoboron compounds and halogenated aromatic or heteroaromatic substrates. The presence of the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates this coupling under mild conditions, allowing for high yields and selectivity.
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- A halogenated pyridine derivative, specifically 2-halopyridine substituted with a sulfonamide group (propane-2-sulfonamide).
- The boronate ester moiety is introduced via coupling with a boronic acid or boronate ester reagent.
Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used to catalyze the reaction.
-
- Solvents: Typically polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water.
- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to facilitate transmetalation.
- Temperature: Moderate heating, often between 60–90 °C.
- Reaction Time: Several hours (typically 6–24 hours) depending on scale and reactivity.
Purification : After reaction completion, the product is purified using silica gel column chromatography employing gradient elution with solvents such as hexane and ethyl acetate. Purity is confirmed by chromatographic and spectroscopic methods.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Bromo-4-(propane-2-sulfonamide)pyridine | Starting halogenated pyridine bearing the sulfonamide functionality |
| 2 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) | Boronate ester reagent for coupling |
| 3 | Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), THF/H2O (3:1), 80 °C, 12 h | Suzuki-Miyaura cross-coupling reaction conditions |
| 4 | Silica gel chromatography (Hexane/Ethyl acetate gradient) | Purification to isolate the target compound |
This route ensures the preservation of the sensitive boronate ester moiety and the sulfonamide group, which are crucial for the compound’s biological and catalytic properties.
Analytical Characterization Post-Synthesis
To confirm the successful synthesis and purity of propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide, several analytical techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR and ¹³C NMR Spectroscopy | Structural confirmation of sulfonamide linkage and boronate ester integrity | Characteristic chemical shifts for aromatic pyridine protons, methyl groups of the pinacol moiety, and sulfonamide protons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Molecular ion peak at m/z consistent with C14H23BN2O4S (326.2 g/mol) |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | S=O stretching bands at ~1150 cm⁻¹, B-O bonds near 1350 cm⁻¹ |
| High Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically ≥95% |
Research Findings and Optimization Notes
Reaction Efficiency : The palladium-catalyzed Suzuki coupling provides high yields (typically >80%) and reproducibility when reaction parameters such as base, solvent ratio, and temperature are optimized.
Stability Considerations : The boronate ester is sensitive to hydrolysis; therefore, moisture control and mild reaction conditions are critical to prevent decomposition.
Scalability : The method is amenable to scale-up for research and potential industrial applications, with attention to catalyst loading and reaction time to maximize throughput.
Environmental Impact : Use of water-containing solvent mixtures and relatively low temperatures contributes to greener synthesis compared to harsher conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (3–5 mol%) | Efficient for Suzuki coupling |
| Base | K2CO3 or Na2CO3 (2 equiv) | Facilitates transmetalation |
| Solvent | THF/H2O (3:1) or DMF/H2O mixtures | Balances solubility and reactivity |
| Temperature | 60–90 °C | Moderate heating preserves sensitive groups |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography | Gradient elution with hexane/ethyl acetate |
| Purity | ≥95% | Confirmed by HPLC and NMR |
Q & A
Basic Research Questions
Q. How can researchers synthesize and purify Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide?
- Methodology :
- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This moiety facilitates coupling with halogenated pyridine intermediates under palladium catalysis .
- Purification : Employ column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate). Confirm purity via HPLC or NMR spectroscopy.
- Critical Considerations : Monitor reaction conditions (temperature, solvent) to avoid decomposition of the boronate ester.
Q. What analytical techniques are recommended for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfonamide linkage and boronate ester integrity.
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
- FT-IR : Identify functional groups (e.g., B-O bonds at ~1350 cm⁻¹, sulfonamide S=O stretches at ~1150 cm⁻¹).
- Reference Standards : Compare spectral data with structurally similar compounds (e.g., LY404187 in ) .
Advanced Research Questions
Q. How can the dual PPARα/γ agonist activity of this compound be evaluated in vitro?
- Experimental Design :
- Reporter Gene Assays : Transfect HEK-293T cells with PPAR response element (PPRE)-luciferase constructs. Measure luciferase activity after compound treatment (dose-response curves, EC₅₀ calculation) .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to assess displacement efficacy.
- Controls : Include known agonists (e.g., fenofibrate for PPARα, pioglitazone for PPARγ) and antagonist controls.
Q. What in vivo models are suitable for studying its neuroprotective or anti-inflammatory effects?
- Model Systems :
- Cerebral Ischemia : Induce middle cerebral artery occlusion (MCAO) in mice. Administer the compound intraperitoneally and evaluate infarct volume (TTC staining) and neuroinflammation markers (e.g., TNF-α, IL-6 via ELISA) .
- Metabolic Disorders : Use high-fat diet-induced diabetic mice to assess insulin resistance (HOMA-IR) and hepatic gluconeogenesis modulation .
- Dosage Optimization : Conduct pharmacokinetic studies (plasma half-life, brain permeability) to determine effective doses.
Q. How to address contradictions in reported anti-inflammatory mechanisms across cell types?
- Resolution Strategies :
- Cell-Specific Profiling : Compare responses in THP-1 macrophages vs. HUVECs to identify tissue-specific signaling pathways (e.g., NF-κB vs. AP-1 inhibition) .
- Transcriptomic Analysis : Perform RNA-seq to map differentially expressed genes and validate via qPCR.
Methodological Challenges
Q. What precautions are required when handling this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Decomposition Risks : Avoid high temperatures (>100°C) to prevent release of sulfur oxides or boronate byproducts .
- Storage : Store at -20°C under inert gas (argon) to prolong boronate ester stability.
Q. How can structural modifications enhance its PPARα/γ selectivity or metabolic stability?
- Structure-Activity Relationship (SAR) Strategies :
- Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding affinity.
- Boronate Ester Replacement : Test cyclic boronate analogs (e.g., 1,2-diol variants) to improve aqueous solubility .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with PPAR ligand-binding domains.
Data Interpretation
Q. How to validate its role in modulating peroxisome proliferator pathways?
- Validation Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
